N-(1,3-benzodioxol-5-ylmethyl)-4-(morpholin-4-yl)aniline
Description
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a benzodioxole group and a morpholine ring attached to an aniline base
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H20N2O3/c1-6-17-18(23-13-22-17)11-14(1)12-19-15-2-4-16(5-3-15)20-7-9-21-10-8-20/h1-6,11,19H,7-10,12-13H2 |
InChI Key |
UKYICVXNALXDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Coupling with Aniline: The final step involves coupling the benzodioxole and morpholine intermediates with an aniline derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of polymers and advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(PIPERIDIN-4-YL)ANILINE
- N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(PYRROLIDIN-4-YL)ANILINE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
